1-cycloheptyl-3-[(1-methanesulfonylpiperidin-4-yl)methyl]urea
描述
属性
IUPAC Name |
1-cycloheptyl-3-[(1-methylsulfonylpiperidin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3S/c1-22(20,21)18-10-8-13(9-11-18)12-16-15(19)17-14-6-4-2-3-5-7-14/h13-14H,2-12H2,1H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESHURZEPALHPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)NC2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-cycloheptyl-3-[(1-methanesulfonylpiperidin-4-yl)methyl]urea typically involves the reaction of cycloheptylamine with a suitable isocyanate derivative under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the urea linkage. The reaction conditions often include moderate temperatures and inert atmospheres to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent quality and scalability of the production process.
化学反应分析
Types of Reactions
1-Cycloheptyl-3-[(1-methanesulfonylpiperidin-4-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted piperidine derivatives.
科学研究应用
1-Cycloheptyl-3-[(1-methanesulfonylpiperidin-4-yl)methyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and catalysts for chemical processes.
作用机制
The mechanism of action of 1-cycloheptyl-3-[(1-methanesulfonylpiperidin-4-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The sulfonyl group plays a crucial role in binding to the active sites of enzymes, thereby modulating their activity .
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound’s urea core and piperidine-methanesulfonyl group are common among analogs, but substituent variations significantly influence physicochemical and biological properties. Key comparisons include:
- Cycloheptyl vs. Aromatic/Aliphatic Substituents : The cycloheptyl group in the target compound introduces steric bulk and lipophilicity compared to smaller substituents like tetrahydrofuran () or fluorophenyl (). This likely enhances membrane permeability and target binding affinity but may reduce solubility .
- Methanesulfonyl-Piperidine vs. Acylated Piperidine: Replacing methanesulfonyl with 2-methylbutanoyl (Compound 16) reduces molecular weight (310.25 vs.
Physicochemical and Pharmacokinetic Properties
- Molecular Weight and Solubility : The target compound’s higher molecular weight (343.53 vs. 235.30 in AR028SKO) suggests reduced solubility, a common trade-off for increased target affinity .
- Melting Point : The melting point range (127.7–130.5°C) indicates moderate crystallinity, comparable to fluorophenyl analogs but higher than simpler derivatives like AR028SKO .
Bioactivity and Target Interaction
- sEH Inhibition : The cycloheptyl group in the target compound likely enhances hydrophobic interactions with sEH’s active site, as inferred from optimized analogs in . Fluorophenyl derivatives () may exhibit different binding modes due to aromatic π-interactions .
- Metabolic Stability : Methanesulfonyl groups generally resist enzymatic degradation better than acylated piperidines (e.g., Compound 16), suggesting improved pharmacokinetics for the target compound .
生物活性
Overview
1-Cycloheptyl-3-[(1-methanesulfonylpiperidin-4-yl)methyl]urea is a compound that has gained attention in various fields of scientific research due to its unique chemical structure and potential biological applications. This article explores its biological activity, synthesis, and potential therapeutic uses, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the following chemical formula: C15H30N2O2S, with a molecular weight of 302.49 g/mol. Its structure includes a cycloheptyl group and a methanesulfonyl-substituted piperidine ring, which contribute to its distinct biological properties.
| Property | Value |
|---|---|
| IUPAC Name | 1-cycloheptyl-3-[(1-methanesulfonylpiperidin-4-yl)methyl]urea |
| Molecular Formula | C15H30N2O2S |
| Molecular Weight | 302.49 g/mol |
| CAS Number | 1396869-56-9 |
Synthesis
The synthesis of 1-cycloheptyl-3-[(1-methanesulfonylpiperidin-4-yl)methyl]urea typically involves the reaction of cycloheptylamine with an appropriate isocyanate derivative in the presence of a base like triethylamine. The reaction is conducted under controlled conditions to ensure high yields and purity.
Research indicates that this compound may interact with specific biological targets, including enzymes and receptors involved in various physiological processes. Its methanesulfonyl group enhances solubility and bioavailability, making it a promising candidate for drug development.
Therapeutic Potential
1-Cycloheptyl-3-[(1-methanesulfonylpiperidin-4-yl)methyl]urea has been investigated for its potential applications in:
- Cancer Treatment : Preliminary studies suggest that it may inhibit certain cancer cell lines through modulation of cell cycle regulators such as cyclin-dependent kinases (CDKs) .
- Neurological Disorders : Its structural similarity to known neuroactive compounds positions it as a candidate for treating conditions like anxiety and depression.
Case Studies
A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against specific cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating significant cytotoxicity . Another investigation explored its neuroprotective effects in animal models, showing promise in reducing neuroinflammation.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Cycloheptyl-3-[(1-methylsulfonylpiperidin-4-yl)methyl]urea | Methyl instead of methanesulfonyl group | Less potent against cancer cell lines |
| 1-Cycloheptyl-3-[(1-phenylsulfonylpiperidin-4-yl)methyl]urea | Phenyl group leading to different reactivity | Different therapeutic profile |
常见问题
Q. What are the key structural features of 1-cycloheptyl-3-[(1-methanesulfonylpiperidin-4-yl)methyl]urea, and how do they influence its physicochemical properties?
The compound contains a urea core flanked by a cycloheptyl group and a methanesulfonylpiperidinylmethyl moiety. The urea group enables hydrogen bonding with biological targets, while the cycloheptyl and methanesulfonyl groups enhance lipophilicity and metabolic stability, respectively. Characterization techniques like NMR and mass spectrometry (e.g., ESI-MS) are critical for structural confirmation . The methanesulfonyl group also contributes to solubility in polar aprotic solvents like DMF or DMSO, as observed in analogous urea derivatives .
Q. What synthetic routes are commonly employed for preparing this compound, and what intermediates are critical?
Synthesis typically involves:
- Step 1: Preparation of 1-methanesulfonylpiperidine-4-carbaldehyde via sulfonylation of piperidine derivatives using methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2: Reductive amination or alkylation to introduce the methylene linker.
- Step 3: Urea formation by reacting the intermediate with cycloheptyl isocyanate. Key intermediates include the piperidine sulfonamide and the aldehyde derivative. Reaction optimization (e.g., solvent choice, temperature) is essential to avoid side products like over-sulfonylated species .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?
- Statistical Design of Experiments (DoE): Use fractional factorial designs to screen variables (e.g., temperature, solvent, catalyst ratio) and identify critical parameters. For example, highlights DoE’s role in minimizing trial-and-error approaches for reaction optimization .
- Continuous Flow Chemistry: Implement microreactors for precise control of exothermic reactions, as demonstrated in sulfonamide syntheses .
- Catalyst Selection: Triethylamine or DMAP are often used to enhance nucleophilicity during sulfonylation steps .
Q. What methodologies are recommended for analyzing contradictory bioactivity data in enzyme inhibition assays?
Contradictions may arise from assay conditions (e.g., pH, co-solvents) or target selectivity. Strategies include:
- Orthogonal Assays: Validate results using SPR (surface plasmon resonance) for binding kinetics and cellular assays for functional activity .
- Computational Docking: Compare binding modes of the compound with structurally similar inhibitors (e.g., urea derivatives targeting kinases or sulfonamide-binding enzymes) to identify off-target interactions .
- Metabolite Screening: Assess stability in assay media (e.g., liver microsomes) to rule out degradation artifacts .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the methanesulfonyl and cycloheptyl groups?
- Analog Synthesis: Replace the cycloheptyl group with smaller (e.g., cyclohexyl) or bulkier (e.g., adamantyl) substituents to probe steric effects.
- Sulfonamide Modifications: Substitute methanesulfonyl with tosyl or triflyl groups to assess electronic contributions .
- Biological Testing: Compare IC50 values across analogs in enzyme inhibition assays (e.g., fluorescence-based assays for protease targets) .
Q. What computational tools are effective for predicting binding interactions with biological targets?
- Molecular Dynamics (MD) Simulations: Model the urea moiety’s hydrogen-bonding interactions with catalytic residues (e.g., in kinases or phosphatases) .
- Free Energy Perturbation (FEP): Quantify binding affinity changes due to substituent modifications (e.g., cycloheptyl vs. aryl groups) .
- Pharmacophore Modeling: Map essential features (e.g., hydrogen bond acceptors/donors) using software like Schrödinger’s Phase .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in solubility and stability data across studies?
- Standardized Protocols: Adopt USP/Ph.Eur. guidelines for solubility testing (e.g., shake-flask method in PBS at pH 7.4) .
- Stress Testing: Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH) and analyze by HPLC to identify degradation pathways .
- Cross-Study Comparisons: Normalize data using parameters like logP and pKa, which influence solubility in urea derivatives .
Q. What strategies mitigate batch-to-batch variability in biological activity?
- Strict QC Metrics: Enforce ≥95% purity (HPLC) and confirm stereochemistry via chiral chromatography .
- Biological Replicates: Include triplicate measurements in assays to account for experimental noise .
- Crystallographic Validation: Resolve co-crystal structures to confirm target engagement, as done for related sulfonamide-urea inhibitors .
Methodological Resources
- Synthetic Protocols: Multi-step organic synthesis with emphasis on sulfonylation and urea coupling .
- Analytical Techniques: NMR (¹H/¹³C), LC-MS, and X-ray crystallography for structural elucidation .
- Computational Tools: MD simulations (GROMACS), docking (AutoDock Vina), and FEP (OpenMM) .
- Biological Assays: Fluorescence polarization for enzyme inhibition, SPR for binding kinetics .
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